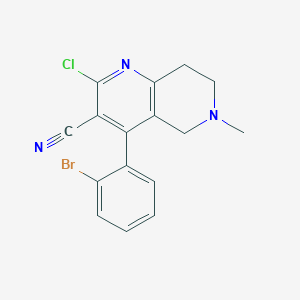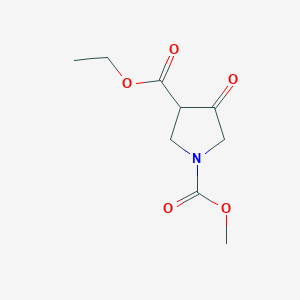
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C9H13NO5 It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of ester groups at positions 1 and 3, along with a ketone group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine derivatives. One common method involves the reaction of 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups and ketone moiety allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate: This compound has a similar structure but includes a tert-butyl group, which can influence its reactivity and applications.
1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate:
Uniqueness
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO5 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
3-O-ethyl 1-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-3-15-8(12)6-4-10(5-7(6)11)9(13)14-2/h6H,3-5H2,1-2H3 |
Clé InChI |
QNXVFOOSLMUNFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


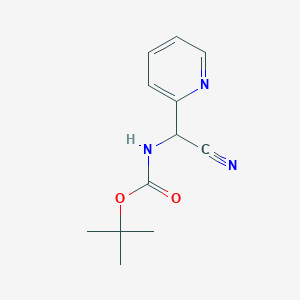
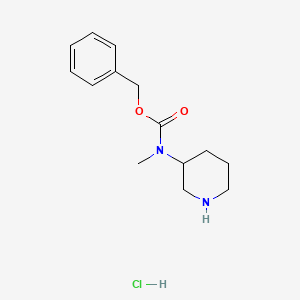

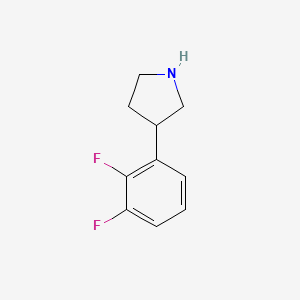
![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
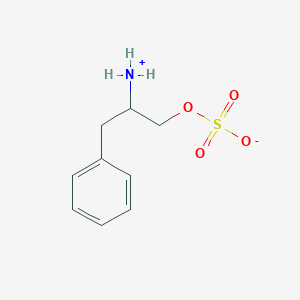

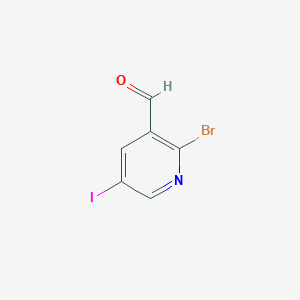


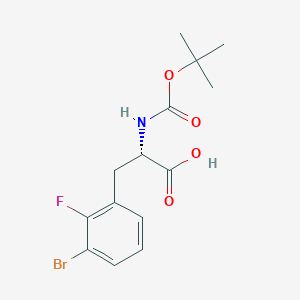
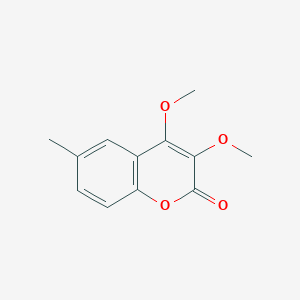
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
